Thiourea, N-butyl-N'-(4-iodophenyl)-
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Overview
Description
Thiourea, N-butyl-N’-(4-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of a butyl group and a 4-iodophenyl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-butyl-N’-(4-iodophenyl)- typically involves the reaction of 4-iodoaniline with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently cyclizes to form the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for Thiourea, N-butyl-N’-(4-iodophenyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-butyl-N’-(4-iodophenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom in the 4-iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea derivatives.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-butyl-N’-(4-iodophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other functionalized thiourea derivatives.
Mechanism of Action
The mechanism of action of Thiourea, N-butyl-N’-(4-iodophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N,N’-dibutyl-
- Thiourea, N,N’-diphenyl-
- Thiourea, N-methyl-N’-(4-iodophenyl)-
Uniqueness
Thiourea, N-butyl-N’-(4-iodophenyl)- is unique due to the presence of both a butyl group and a 4-iodophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions and applications that may not be achievable with other thiourea derivatives.
Properties
CAS No. |
53305-97-8 |
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Molecular Formula |
C11H15IN2S |
Molecular Weight |
334.22 g/mol |
IUPAC Name |
1-butyl-3-(4-iodophenyl)thiourea |
InChI |
InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI Key |
VMYJSCGKMYJDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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